N~5~-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine is a complex organic compound with a unique structure that includes multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, often employing reagents like carbodiimides or active esters. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is advantageous for its efficiency and ability to automate the process, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-methionylglycyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Properties
CAS No. |
798541-08-9 |
---|---|
Molecular Formula |
C16H31N7O5S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H31N7O5S/c1-9(15(27)28)22-12(24)8-21-14(26)11(5-7-29-2)23-13(25)10(17)4-3-6-20-16(18)19/h9-11H,3-8,17H2,1-2H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1 |
InChI Key |
RLRQNQVQKYEXSB-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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